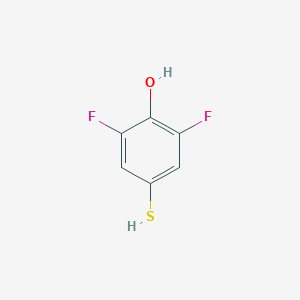

2,6-Difluoro-4-sulfanylphenol

Description

2,6-Difluoro-4-sulfanylphenol is a halogenated phenolic compound featuring fluorine atoms at the 2- and 6-positions of the aromatic ring and a sulfanyl (-SH) group at the 4-position. Its molecular formula is C₆H₄F₂OS, with a molar mass of approximately 162.07 g/mol.

Properties

CAS No. |

151389-58-1 |

|---|---|

Molecular Formula |

C6H4F2OS |

Molecular Weight |

162.16 g/mol |

IUPAC Name |

2,6-difluoro-4-sulfanylphenol |

InChI |

InChI=1S/C6H4F2OS/c7-4-1-3(10)2-5(8)6(4)9/h1-2,9-10H |

InChI Key |

SPHQYNGPMMUHGX-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1F)O)F)S |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)S |

Synonyms |

Phenol, 2,6-difluoro-4-mercapto- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2,6-Difluoro-4-sulfanylphenol, we compare it with 2,6-Dibromo-4-[(trifluoromethyl)sulfonyl]phenol (CAS 432-79-1), a structurally related halogenated phenol documented in . Key differences lie in the substituents:

Key Observations:

- Substituent Effects on Acidity: The trifluoromethyl sulfonyl group in the compared compound is a strong electron-withdrawing group (EWG), significantly lowering the phenolic -OH pKa to 3.47 . In contrast, the sulfanyl (-SH) group in 2,6-Difluoro-4-sulfanylphenol is less electron-withdrawing, and the fluorine atoms exert a moderate EWG effect. This results in a higher estimated pKa (~7–8) for the target compound.

Molecular Size and Physical Properties :

The bromine atoms and trifluoromethyl sulfonyl group in the compared compound contribute to its higher molar mass (383.97 g/mol ) and density (2.152 g/cm³ ) . Replacing Br with F and -(CF₃)SO₂- with -SH reduces steric bulk and molecular weight, likely lowering boiling points and density.- Reactivity and Applications: The sulfanyl group in 2,6-Difluoro-4-sulfanylphenol may enhance nucleophilic reactivity (e.g., in thiol-ene click chemistry), whereas the -(CF₃)SO₂- group in the compared compound could stabilize negative charges, making it suitable as an acid catalyst or pesticide intermediate .

Research Findings and Implications

Electronic Effects: Fluorine’s inductive electron-withdrawing effect increases the acidity of phenolic -OH compared to unsubstituted phenol (pKa ~10). However, this is less pronounced than the -(CF₃)SO₂- group, which delocalizes negative charge via resonance .

Thermal Stability :

The higher predicted boiling point of the brominated compound (346.5°C ) reflects stronger intermolecular forces (e.g., dipole-dipole interactions from -(CF₃)SO₂-) compared to the fluorine- and sulfanyl-substituted derivative.

Synthetic Utility: The sulfanyl group in 2,6-Difluoro-4-sulfanylphenol offers a reactive handle for functionalization (e.g., oxidation to disulfides or sulfonic acids). The compared compound’s -(CF₃)SO₂- group is resistant to oxidation, favoring applications requiring chemical stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.